molecular formula C8H15NO3 B13015183 3-(Diethylamino)oxetane-3-carboxylic acid

3-(Diethylamino)oxetane-3-carboxylic acid

Cat. No.: B13015183
M. Wt: 173.21 g/mol
InChI Key: SHIWUSGEAPPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(diethylamino)oxetane-3-carboxylicacid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom. Oxetanes are known for their high energy and unique chemical properties, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-(diethylamino)oxetane-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of diethylamino-substituted carboxylic acids under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

3-(diethylamino)oxetane-3-carboxylicacid undergoes various chemical reactions, including:

Scientific Research Applications

3-(diethylamino)oxetane-3-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(diethylamino)oxetane-3-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-(diethylamino)oxetane-3-carboxylicacid can be compared with other oxetane derivatives such as oxetane-3-carboxylic acid and 3-hydroxyoxetane. These compounds share the oxetane ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique diethylamino group in 3-(diethylamino)oxetane-3-carboxylicacid provides distinct reactivity and potential biological activities .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(diethylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11)

InChI Key

SHIWUSGEAPPUSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(COC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.